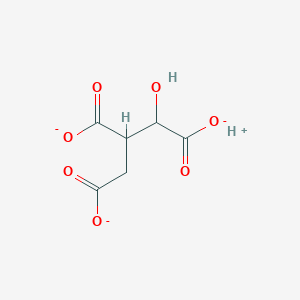

Hydrogen isocitrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6O7-2 |

|---|---|

Molecular Weight |

190.11 g/mol |

IUPAC Name |

hydron;1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-2 |

InChI Key |

ODBLHEXUDAPZAU-UHFFFAOYSA-L |

Canonical SMILES |

[H+].C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Isocitrate in Primary Metabolic Pathways

Tricarboxylic Acid (TCA) Cycle: Isocitrate's Role

The TCA cycle, also known as the Krebs cycle or citric acid cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy. byjus.com Isocitrate is a key intermediate in this pathway, which occurs in the mitochondria of eukaryotic cells. fiveable.melongdom.org

The journey of isocitrate in the TCA cycle begins with its formation from citrate (B86180). fiveable.me This isomerization is catalyzed by the enzyme aconitase, which facilitates a two-step process involving dehydration to cis-aconitate followed by rehydration to isocitrate. uomustansiriyah.edu.iqaklectures.com This reaction is crucial because it converts a tertiary alcohol (citrate), which cannot be oxidized, into a secondary alcohol (isocitrate), which can be. libretexts.org Aconitase is an iron-sulfur protein that exists in both mitochondrial and cytosolic forms. github.iowikipedia.org The mitochondrial form (mAcn) is directly involved in the TCA cycle. github.io

The subsequent step in the TCA cycle is the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH). libretexts.orgnih.govwikipedia.org This is a significant rate-limiting step in the cycle. fiveable.me The process involves the oxidation of isocitrate to oxalosuccinate, which is then decarboxylated to form α-ketoglutarate. nih.govwikipedia.org This reaction releases a molecule of carbon dioxide and reduces NAD+ to NADH. byjus.comlibretexts.org There are three isoforms of IDH in humans: IDH1, IDH2, and IDH3. wikipedia.orgmdpi.com IDH3 is NAD+-dependent and is the primary enzyme in the TCA cycle, located in the mitochondria. nih.govwikipedia.org IDH1 and IDH2 are NADP+-dependent and function outside the main TCA cycle in the cytosol, peroxisomes, and mitochondria. nih.govwikipedia.orgnih.gov

Key Enzymes in Isocitrate Metabolism

| Enzyme | Location | Function |

|---|---|---|

| Aconitase (mAcn) | Mitochondria | Isomerizes citrate to isocitrate. uomustansiriyah.edu.iqgithub.io |

| Isocitrate Dehydrogenase 3 (IDH3) | Mitochondria | Catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate in the TCA cycle. nih.govwikipedia.org |

| Isocitrate Dehydrogenase 1 (IDH1) | Cytosol, Peroxisomes | Catalyzes the same reaction as IDH3 but uses NADP+ and is involved in other metabolic functions. nih.govwikipedia.orgnih.gov |

The metabolism of isocitrate is fundamental to cellular energy homeostasis. The NADH produced during the conversion of isocitrate to α-ketoglutarate is a crucial electron carrier. longdom.orglibretexts.org These electrons are transferred to the electron transport chain, where they drive the production of ATP, the cell's primary energy currency. fiveable.mebritannica.com The TCA cycle is responsible for generating more than half of the ATP derived from the oxidation of fuels. libretexts.org The regulation of isocitrate dehydrogenase activity, influenced by factors like ADP and ATP levels, ensures that the rate of the TCA cycle is adjusted to meet the cell's energy demands. fiveable.me

Anaplerotic reactions are essential for replenishing the intermediates of the TCA cycle that are withdrawn for various biosynthetic processes. numberanalytics.comnumberanalytics.com While isocitrate itself is not directly added back into the cycle, its formation from citrate and subsequent conversion to α-ketoglutarate are integral parts of the cycle that must be maintained. numberanalytics.com The replenishment of other intermediates, such as oxaloacetate from pyruvate (B1213749), ensures that the cycle can continue to function and that the pool of citrate and subsequently isocitrate remains stable. creative-proteomics.comnih.gov This continuous replenishment is vital for the cycle's roles in both energy production and providing precursors for biosynthesis. numberanalytics.comnumberanalytics.com

The TCA cycle, including the reactions involving isocitrate, is compartmentalized within the mitochondrial matrix in eukaryotic cells. byjus.comfiveable.mebritannica.com This localization concentrates the enzymes and substrates, increasing the efficiency of the pathway. oup.com The inner mitochondrial membrane houses the components of the electron transport chain, which utilizes the NADH generated from isocitrate oxidation. oup.com While the primary TCA cycle is mitochondrial, isoforms of aconitase and isocitrate dehydrogenase are also found in the cytosol. github.iooup.com Cytosolic aconitase can interconvert citrate and isocitrate, and cytosolic NADP+-dependent isocitrate dehydrogenase can produce NADPH, which is important for various biosynthetic and antioxidant functions. github.io

Glyoxylate (B1226380) Cycle: Isocitrate's Role in Anabolism

The glyoxylate cycle is an anabolic pathway that is a variation of the TCA cycle and is found in plants, bacteria, protists, and fungi. wikipedia.org It allows these organisms to use two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates. wikipedia.org A key feature of the glyoxylate cycle is the bypass of the two decarboxylation steps of the TCA cycle. sciencevivid.com

In this cycle, isocitrate plays a pivotal role. Instead of being decarboxylated by isocitrate dehydrogenase, isocitrate is cleaved by the enzyme isocitrate lyase into succinate (B1194679) and glyoxylate. wikipedia.orgsciencevivid.com This is a critical step that conserves carbon atoms. The succinate can then be used for gluconeogenesis and other biosynthetic processes, while the glyoxylate condenses with acetyl-CoA to form malate (B86768), catalyzed by malate synthase. wikipedia.orgsciencevivid.comnih.gov This pathway is particularly important for organisms that rely on fatty acids as their primary carbon source, such as in germinating seeds. sciencevivid.com The glyoxylate cycle operates in specialized peroxisomes called glyoxysomes in plants. libretexts.org

Comparison of Isocitrate's Fate in TCA and Glyoxylate Cycles

| Metabolic Pathway | Key Enzyme Acting on Isocitrate | Products of Isocitrate Conversion | Primary Function |

|---|---|---|---|

| TCA Cycle | Isocitrate Dehydrogenase wikipedia.org | α-Ketoglutarate, CO₂, NADH longdom.orglibretexts.org | Energy Production (ATP) britannica.com |

Isocitrate Cleavage by Isocitrate Lyase (ICL)

A defining step of the glyoxylate cycle is the cleavage of isocitrate. wikipedia.org This reaction is catalyzed by the enzyme isocitrate lyase (ICL), which splits the six-carbon isocitrate molecule into two smaller molecules: the four-carbon succinate and the two-carbon glyoxylate. researchgate.netwikipedia.orgnih.gov This enzymatic action is a type of aldol (B89426) cleavage. frontiersin.orgacs.org The reaction is reversible and is the first committed step in the glyoxylate shunt. acs.orgebi.ac.uk ICL competes with isocitrate dehydrogenase of the TCA cycle for their common substrate, isocitrate. wikipedia.organnualreviews.org

The mechanism of ICL involves the deprotonation of isocitrate, leading to an aldol cleavage that releases the products. wikipedia.org This process is analogous to the action of aldolase (B8822740) in glycolysis. wikipedia.org In Mycobacterium tuberculosis, isocitrate lyase is considered essential for the bacterium's survival during chronic infection, as it allows the use of fatty acids as a primary carbon source. acs.orgtaylorandfrancis.com

Bypass of Decarboxylation Steps in Carbon Conservation

The glyoxylate cycle serves as a critical carbon-conserving pathway by bypassing the two decarboxylation steps that occur in the standard TCA cycle. wikipedia.orginflibnet.ac.infrontiersin.org In the TCA cycle, the conversion of isocitrate to α-ketoglutarate and subsequently to succinyl-CoA results in the loss of two carbon atoms as carbon dioxide (CO₂). annualreviews.orgbritannica.com The glyoxylate cycle circumvents these steps entirely. wikipedia.orginflibnet.ac.in

By cleaving isocitrate directly to succinate and glyoxylate, the cycle ensures that all carbons from acetyl-CoA are retained for biosynthesis. slideshare.netasm.org The glyoxylate then condenses with a second molecule of acetyl-CoA to form malate, a four-carbon compound, in a reaction catalyzed by malate synthase. wikipedia.orgfrontiersin.orgebi.ac.uk This net assimilation of carbon from two-carbon compounds is a hallmark of the glyoxylate cycle, enabling organisms to build complex molecules from simple carbon sources. wikipedia.orgfrontiersin.org

Isocitrate as a Precursor for Gluconeogenesis and Biomass Synthesis

The succinate produced from the cleavage of isocitrate is a key precursor for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. inflibnet.ac.inasm.org The succinate can enter the TCA cycle and be converted to oxaloacetate. inflibnet.ac.in This oxaloacetate is then a primary starting material for gluconeogenesis, where it is converted to phosphoenolpyruvate (B93156) and ultimately to glucose. inflibnet.ac.inasm.orgd-nb.info

This metabolic link is particularly vital for organisms like plants during seed germination, where stored lipids are broken down into acetyl-CoA. inflibnet.ac.ind-nb.info The glyoxylate cycle allows these plants to convert the acetyl-CoA derived from fats into carbohydrates, which serve as an energy and carbon source before photosynthesis begins. wikipedia.orgnih.gov In microorganisms, this pathway allows for growth on fatty acids or acetate, channeling the carbon from isocitrate cleavage into the synthesis of essential biomass components like carbohydrates and amino acids. asm.orgnih.gov

Table 1: Key Enzymes of the Glyoxylate Cycle and Their Functions

| Enzyme | Substrate(s) | Product(s) | Function in the Cycle |

|---|---|---|---|

| Isocitrate Lyase (ICL) | Isocitrate | Succinate, Glyoxylate | Bypasses TCA cycle decarboxylation, cleaving a 6-carbon molecule into 4-carbon and 2-carbon molecules. researchgate.netwikipedia.org |

| Malate Synthase (MS) | Glyoxylate, Acetyl-CoA | Malate, CoA-SH | Condenses the 2-carbon glyoxylate with another 2-carbon acetyl-CoA to form a 4-carbon molecule. wikipedia.orgfrontiersin.org |

| Citrate Synthase | Acetyl-CoA, Oxaloacetate | Citrate, CoA-SH | Initiates the cycle by forming citrate. wikipedia.org |

| Aconitase | Citrate | Isocitrate | Isomerizes citrate to isocitrate. wikipedia.org |

| Malate Dehydrogenase | Malate | Oxaloacetate | Regenerates oxaloacetate to continue the cycle. inflibnet.ac.in |

Organismal Distribution and Evolutionary Context of Glyoxylate Cycle

The glyoxylate cycle is widespread among a diverse range of organisms, including bacteria, archaea, protists, fungi, and plants. wikipedia.orgresearchgate.netinflibnet.ac.in It is particularly prominent in microorganisms that can subsist on simple C2 compounds like acetate when more complex sugars are unavailable. wikipedia.org The cycle is also crucial for the virulence of certain pathogens, such as Candida albicans and Mycobacterium tuberculosis, enabling them to survive within the nutrient-limited environment of a host macrophage. researchgate.netasm.org

While generally considered absent in animals, key enzymes of the cycle, isocitrate lyase and malate synthase, have been detected in some animal tissues, including nematodes during early embryogenesis. wikipedia.org This has raised questions about the evolutionary history of these enzymes and suggests that some animals might possess alternative versions of the cycle's enzymes with different functions. wikipedia.org The genes for key enzymes like isocitrate lyase and malate synthase are highly conserved across different organisms, indicating a strong evolutionary pressure to maintain this carbon-conserving pathway. d-nb.infonih.gov

Reductive Carboxylation of α-Ketoglutarate to Isocitrate

In a reversal of the oxidative decarboxylation step seen in the TCA cycle, isocitrate can be synthesized from α-ketoglutarate through a process called reductive carboxylation. mdpi.com This pathway is a significant route for carbon fixation and biosynthesis under specific cellular conditions. mdpi.compnas.org

Enzymatic Basis of Isocitrate Reductive Synthesis (e.g., by Isocitrate Dehydrogenase)

The reductive synthesis of isocitrate from α-ketoglutarate and CO₂ is catalyzed by NADP+-dependent isocitrate dehydrogenase (IDH) enzymes. mdpi.comdergipark.org.tr Eukaryotic cells have three isoforms of IDH. dergipark.org.tr IDH1 is located in the cytoplasm and peroxisomes, while IDH2 and IDH3 are found in the mitochondria. mdpi.comdergipark.org.tr Both IDH1 and IDH2 can catalyze the reversible reaction, using NADPH as the reducing agent to drive the carboxylation of α-ketoglutarate to form isocitrate. mdpi.compnas.orgpnas.org In contrast, IDH3 catalyzes the irreversible oxidative decarboxylation of isocitrate to α-ketoglutarate in the TCA cycle, using NAD+ as a cofactor. mdpi.com

This reductive pathway, also known as the "counter-clockwise" or "reverse" TCA cycle flux, is an anabolic process that adds carbon in the form of CO₂ directly to α-ketoglutarate. mdpi.comnih.gov The resulting isocitrate can then be isomerized to citrate. pnas.org

Metabolic Flux Under Specific Cellular Conditions (e.g., Hypoxia)

The metabolic flux towards the reductive carboxylation of α-ketoglutarate to isocitrate is significantly enhanced under certain cellular states, most notably hypoxia (low oxygen). pnas.orgresearchgate.net In many cancer cells, hypoxia inhibits mitochondrial respiration and the forward TCA cycle. nih.govoup.com To sustain proliferation and produce necessary building blocks like lipids, these cells reprogram their metabolism. pnas.orgaacrjournals.org

Under hypoxic conditions, glutamine becomes a major carbon source for citrate synthesis. mdpi.compnas.org Glutamine is converted to α-ketoglutarate, which is then reductively carboxylated by IDH2 in the mitochondria to produce isocitrate, and subsequently citrate. mdpi.compnas.org This pathway allows cancer cells to generate citrate for fatty acid synthesis independently of glucose-derived acetyl-CoA. aacrjournals.orgaacrjournals.org The increased reductive flux is often associated with an increase in the α-ketoglutarate to citrate ratio and is considered a critical adaptation for the survival and growth of cells with mitochondrial defects or in hypoxic environments. pnas.orgnih.govnih.gov

Table 2: Comparison of Oxidative vs. Reductive Isocitrate Metabolism

| Feature | Oxidative Pathway (TCA Cycle) | Reductive Pathway |

|---|---|---|

| Direction | Isocitrate → α-Ketoglutarate | α-Ketoglutarate → Isocitrate |

| Enzyme | Isocitrate Dehydrogenase 3 (IDH3) | Isocitrate Dehydrogenase 1 (IDH1) & 2 (IDH2) mdpi.compnas.org |

| Cofactor | NAD⁺ → NADH mdpi.com | NADPH → NADP⁺ mdpi.compnas.org |

| Cellular Condition | Aerobic / Normoxia | Hypoxia / Mitochondrial Dysfunction pnas.orgnih.gov |

| Metabolic Purpose | Energy production (catabolic) britannica.com | Biosynthesis (anabolic), e.g., lipogenesis aacrjournals.orgaacrjournals.org |

| Carbon Flow | Carbon loss as CO₂ annualreviews.org | Carbon fixation from CO₂ mdpi.com |

Interconnectivity of Isocitrate Metabolism with Other Biosynthetic Routes

Link to Lipid Biosynthesis via Citrate

The metabolism of isocitrate is intricately linked to the biosynthesis of lipids, primarily through its relationship with citrate. In many organisms, especially oleaginous yeasts and fungi known for high lipid accumulation, the process is initiated under specific nutrient-limiting conditions, such as nitrogen depletion. cdnsciencepub.comfrontiersin.org

Under these conditions, the activity of the mitochondrial NAD⁺-dependent isocitrate dehydrogenase (IDH3), a key enzyme in the TCA cycle, decreases. cdnsciencepub.comfrontiersin.org This reduction in activity is often due to a lower concentration of its allosteric activator, AMP. frontiersin.orgresearchgate.net The slowdown of the TCA cycle at this step leads to an accumulation of isocitrate within the mitochondria. This excess isocitrate is then readily converted back to citrate by the enzyme aconitase. frontiersin.org

The accumulated mitochondrial citrate is subsequently transported to the cytoplasm. cdnsciencepub.comfrontiersin.org In the cytoplasm, the enzyme ATP-citrate lyase (ACL) cleaves citrate into acetyl-CoA and oxaloacetate. frontiersin.org This cytoplasmic acetyl-CoA serves as the fundamental building block for the de novo synthesis of fatty acids, which are then incorporated into storage lipids. cdnsciencepub.comfrontiersin.org Therefore, the regulation of isocitrate dehydrogenase activity acts as a metabolic switch, diverting carbon flux from the TCA cycle towards lipid accumulation when energy and nitrogen are scarce but a carbon source is abundant. cdnsciencepub.comfrontiersin.org

Table 1: Key Enzymes in the Isocitrate-Lipid Biosynthesis Link

| Enzyme | Location | Cofactor | Role |

|---|---|---|---|

| NAD⁺-Isocitrate Dehydrogenase (IDH3) | Mitochondria | NAD⁺ | Catalyzes isocitrate to α-ketoglutarate in the TCA cycle. Its reduced activity under nitrogen limitation causes isocitrate/citrate accumulation. cdnsciencepub.comfrontiersin.org |

| Aconitase (ACO) | Mitochondria | - | Interconverts citrate and isocitrate. frontiersin.orgresearchgate.net |

| Citrate Transporter | Mitochondrial Membrane | - | Exports accumulated citrate from the mitochondria to the cytoplasm. frontiersin.org |

| ATP-Citrate Lyase (ACL) | Cytoplasm | ATP, CoA | Cleaves cytoplasmic citrate into acetyl-CoA (the precursor for lipid synthesis) and oxaloacetate. cdnsciencepub.comfrontiersin.org |

Contribution to Amino Acid and Nucleotide Metabolism

Isocitrate metabolism is a critical source of precursors for the biosynthesis of amino acids and, by extension, nucleotides. The key connection is the product of isocitrate oxidation: α-ketoglutarate (also known as 2-oxoglutarate). mdpi.comresearchgate.net The oxidative decarboxylation of isocitrate, catalyzed by isocitrate dehydrogenases, yields α-ketoglutarate. wikipedia.org

This α-ketoglutarate is a vital carbon skeleton used in nitrogen assimilation and amino acid synthesis. researchgate.netnih.gov It serves as the direct precursor for the amino acid glutamate (B1630785) through the action of glutamate synthase and glutamate dehydrogenase. mdpi.com Glutamate, in turn, is a central donor of amino groups for the synthesis of many other amino acids, including glutamine, proline, and arginine. mdpi.complos.org

Consequently, the rate of isocitrate conversion to α-ketoglutarate directly influences the cell's capacity to synthesize these crucial nitrogen-containing compounds. plos.org Disruption in isocitrate metabolism can alter the levels of various amino acids. plos.org The building blocks for nucleotides, such as purines and pyrimidines, are also derived from amino acid precursors (e.g., glutamine, aspartate), linking isocitrate metabolism indirectly to nucleotide synthesis. plos.orgegyankosh.ac.in

Role in NADPH Production for Anabolic Processes

Beyond its role in the TCA cycle, isocitrate is a major source for the production of the reducing equivalent NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). nih.govwikipedia.org This function is carried out by the NADP⁺-dependent isoforms of isocitrate dehydrogenase, namely IDH1 and IDH2. nih.govresearchgate.net

IDH1 is located in the cytoplasm and peroxisomes. researchgate.netwikipedia.org In the cytoplasm, the NADPH produced by IDH1 is essential for reductive biosynthesis, such as fatty acid synthesis, and for regenerating the cellular antioxidant glutathione (B108866), which protects the cell from oxidative damage. nih.govnih.gov In peroxisomes, IDH1-derived NADPH is involved in processes like the beta-oxidation of certain fatty acids. nih.gov

IDH2 is found in the mitochondria and is a primary source of mitochondrial NADPH. nih.gov This mitochondrial NADPH pool is crucial for antioxidant defense systems within the organelle and is also used in certain biosynthetic pathways, including the synthesis of the amino acid proline. nih.govmdpi.com

The reaction catalyzed by IDH1 and IDH2—the conversion of isocitrate to α-ketoglutarate—is a key mechanism for supplying the reducing power necessary for a wide range of anabolic (biosynthetic) and protective processes throughout the cell. mdpi.comnih.gov

Table 2: Comparison of Human Isocitrate Dehydrogenase Isoforms

| Isoform | Location | Cofactor | Primary Function |

|---|---|---|---|

| IDH1 | Cytoplasm, Peroxisomes | NADP⁺ | Production of cytosolic NADPH for antioxidant defense and lipid synthesis. nih.govnih.govwikipedia.org |

| IDH2 | Mitochondria | NADP⁺ | Production of mitochondrial NADPH for antioxidant defense and biosynthesis. researchgate.netnih.gov |

| IDH3 | Mitochondria | NAD⁺ | Catalyzes a key regulatory step in the TCA cycle for energy production (NADH). wikipedia.orgresearchgate.net |

Enzymology of Isocitrate Converting Enzymes

Isocitrate Dehydrogenase (IDH) Isoforms

The IDH enzyme family includes three main isoforms in humans: IDH1, IDH2, and IDH3. These isoforms are encoded by five different genes. IDH1 and IDH2 are homodimers, meaning they are composed of two identical subunits. mdpi.com In contrast, IDH3 is a more complex heterotetramer. mdpi.com While all three isoforms catalyze the conversion of isocitrate to α-ketoglutarate, they are found in different cellular compartments and utilize different cofactors, which dictates their specific metabolic roles. mdpi.comoup.com

Isocitrate dehydrogenase 1 (IDH1) is primarily located in the cytoplasm and peroxisomes. wikipedia.orgmedlineplus.gov In the cytoplasm, a key function of IDH1 is the production of NADPH, which is essential for various cellular processes, including the regeneration of the major cellular antioxidant, glutathione (B108866). nih.gov This role in antioxidant defense helps protect cells from oxidative damage. wikipedia.org

Within peroxisomes, IDH1 also contributes to the regeneration of NADPH. abbexa.com This is important for processes such as the β-oxidation of unsaturated fatty acids and the α-hydroxylation of phytanic acid. wikipedia.orgabbexa.com IDH1 is also involved in glucose-stimulated insulin (B600854) secretion in pancreatic islets. nih.gov Under low-oxygen (hypoxic) conditions, IDH1 can catalyze the reverse reaction, converting α-ketoglutarate to isocitrate, which can then be used for lipid synthesis. wikipedia.org

Isocitrate dehydrogenase 2 (IDH2) is primarily found in the mitochondria, although it can also have cytosolic functions. wikipedia.orgoup.comwikipedia.org In the mitochondria, IDH2 plays a significant role in intermediary metabolism and energy production. wikipedia.org Similar to IDH1, it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, but within the mitochondrial matrix. wikipedia.org This reaction is a key source of NADPH within the mitochondria, which is crucial for protecting against oxidative stress by regenerating antioxidants like glutathione. atlasgeneticsoncology.orgspandidos-publications.com

The inner mitochondrial membrane is impermeable to NADPH, so the transport of metabolites like isocitrate and citrate (B86180) is essential for balancing the NADPH pools between the mitochondria and the cytoplasm. nih.govnih.gov IDH2 can act as a backup mechanism to replenish NADPH levels under cellular stress. nih.gov While primarily mitochondrial, some evidence suggests a dual localization for IDH2 in both the mitochondrion and cytosol in certain organisms. oup.com

Isocitrate dehydrogenase 3 (IDH3) is exclusively located in the mitochondria and is a critical component of the tricarboxylic acid (TCA) cycle. wikipedia.orgmdpi.comoup.com Unlike IDH1 and IDH2, the reaction catalyzed by IDH3 is considered a rate-limiting step in the TCA cycle. taylorandfrancis.com This conversion of isocitrate to α-ketoglutarate by IDH3 is irreversible and is a key regulatory point for cellular energy production. mdpi.commdpi.com

IDH3's activity is tightly regulated by the energy state of the cell. It is allosterically activated by ADP, signaling a need for more energy, and inhibited by ATP and NADH, which indicate high energy levels. mdpi.combmrservice.com This regulation ensures that the TCA cycle operates in accordance with the cell's metabolic demands. mdpi.com The expression and activity of IDH3 can also be linked to shifts between oxidative and glycolytic metabolic pathways. researchgate.net

Isocitrate dehydrogenases are categorized into two subclasses based on their preference for the cofactor they use as an electron acceptor: nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). wikipedia.orgwikipedia.org

NADP+-Dependent IDHs (IDH1 and IDH2): These enzymes, including the cytosolic and peroxisomal IDH1 and the mitochondrial IDH2, utilize NADP+ as their cofactor, producing NADPH in the process. wikipedia.orgtargetmol.com The NADPH generated is vital for reductive biosynthesis and antioxidant defense. atlasgeneticsoncology.org

NAD+-Dependent IDH (IDH3): The mitochondrial IDH3 exclusively uses NAD+ as its cofactor, generating NADH. wikipedia.orgatlasgeneticsoncology.org NADH is a primary electron carrier that donates electrons to the electron transport chain for ATP production. mdpi.com

This distinction in cofactor usage highlights the different metabolic roles of the IDH isoforms. While NADP+-dependent IDHs are crucial for biosynthetic and antioxidant pathways, the NAD+-dependent IDH3 is central to cellular respiration and energy generation. mdpi.comwikipedia.org

Table 1: Comparison of Human Isocitrate Dehydrogenase Isoforms

| Feature | IDH1 | IDH2 | IDH3 |

|---|---|---|---|

| Location | Cytosol, Peroxisomes wikipedia.orgmedlineplus.gov | Mitochondria, Cytosol wikipedia.orgoup.comwikipedia.org | Mitochondria wikipedia.orgmdpi.comoup.com |

| Cofactor | NADP+ wikipedia.orgtargetmol.com | NADP+ wikipedia.orgtargetmol.com | NAD+ wikipedia.orgatlasgeneticsoncology.org |

| Primary Function | NADPH production for antioxidant defense and biosynthesis nih.govabbexa.com | Mitochondrial NADPH production, energy metabolism wikipedia.orgatlasgeneticsoncology.orgspandidos-publications.com | Rate-limiting step in TCA cycle for energy production (NADH) taylorandfrancis.commdpi.com |

| Structure | Homodimer mdpi.com | Homodimer mdpi.com | Heterotetramer mdpi.com |

| Regulation | Substrate availability, product inhibition wikipedia.org | Substrate availability, product inhibition nih.gov | Allosterically activated by ADP, inhibited by ATP and NADH mdpi.combmrservice.com |

The catalytic activity of isocitrate dehydrogenases involves a two-step process: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step to form α-ketoglutarate. wikipedia.orgtargetmol.com This reaction requires a divalent metal ion, typically Mg²⁺ or Mn²⁺, which helps to stabilize the negatively charged intermediates formed during the reaction. wikipedia.org

The binding of isocitrate and the NAD(P)+ cofactor induces a conformational change in the enzyme, shifting it from an open to a closed state, which is necessary for catalysis. nih.gov The structure of IDH enzymes typically consists of a large domain, a small domain, and a clasp domain. wikipedia.org The active site is located in a cleft between the large and small domains. wikipedia.org Specific amino acid residues within the active site are responsible for binding the substrate and cofactor and facilitating the chemical reaction. wikipedia.org For instance, conserved lysine (B10760008) and tyrosine residues play pivotal roles in the deprotonation and protonation steps of the catalytic cycle. nih.govresearchgate.net The structure of E. coli IDH has been extensively studied and serves as a model for understanding the function of other isocitrate dehydrogenases due to conserved structural and functional similarities. wikipedia.org

Isocitrate Lyase (ICL)

Isocitrate lyase (ICL) is an enzyme that plays a central role in the glyoxylate (B1226380) cycle, a metabolic pathway that allows organisms like bacteria, fungi, and plants to utilize two-carbon compounds, such as acetate (B1210297) or fatty acids, for growth. wikipedia.org This pathway is absent in mammals. acs.org ICL catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate, effectively bypassing the two decarboxylation steps of the TCA cycle. wikipedia.org This allows for the net assimilation of carbon, which can then be used for the synthesis of glucose and other essential molecules. wikipedia.org

The catalytic mechanism of ICL involves the deprotonation of isocitrate followed by an aldol (B89426) cleavage, which breaks a carbon-carbon bond to release the two products. wikipedia.orgebi.ac.uk This mechanism is similar to that of aldolase (B8822740) in glycolysis. wikipedia.org The activity of ICL can be regulated by post-translational modifications, such as phosphorylation. nih.gov For example, in some fungi, phosphorylation can inactivate the enzyme, providing a rapid way to adapt to changing environmental conditions. nih.gov ICL competes with isocitrate dehydrogenase for their common substrate, isocitrate. wikipedia.org

Enzymatic Mechanism of Isocitrate Cleavage

Isocitrate lyase (ICL) catalyzes the reversible cleavage of isocitrate into succinate and glyoxylate. ebi.ac.ukwikipedia.orgvaia.com This reaction is a key step in the glyoxylate cycle, which allows organisms like bacteria, fungi, and plants to utilize two-carbon compounds for biosynthesis. wikipedia.orgnih.gov The chemical transformation is a retro-aldol reaction. pnas.orgwikipedia.org

The catalytic mechanism begins with the binding of the (2R,3S)-isocitrate substrate to the enzyme's active site, where it coordinates with a magnesium ion (Mg²⁺). pnas.org A base-catalyzed retro-aldol reaction then occurs. pnas.orgpnas.org A key catalytic residue, often a cysteine activated by a nearby histidine, deprotonates the hydroxyl group of isocitrate. ebi.ac.ukbiorxiv.org This initiates the cleavage of the C2-C3 bond, resulting in the formation of glyoxylate and an aci-anion intermediate of succinate. pnas.orgosti.gov Subsequently, a catalytic acid, such as a protonated cysteine residue (e.g., Cys191 in Mycobacterium tuberculosis ICL), protonates the succinate intermediate, leading to its release. pnas.org Finally, glyoxylate is released, and the enzyme returns to its initial state. nih.gov

Structural Features and Active Site Analysis of ICL

The active site is situated in a cleft and contains several highly conserved amino acid residues essential for catalysis. wikipedia.org A crucial feature is a flexible loop that can close over the active site upon substrate binding, a conformational change necessary for catalysis. pnas.orgijper.org Key residues within the active site include:

A catalytic cysteine (e.g., Cys191 in M. tuberculosis ICL), which acts as the proton donor to the succinate intermediate. pnas.orgijper.org

A histidine residue (e.g., His193) that acts as a general base, activating the catalytic cysteine. ebi.ac.ukijper.org

Several lysine and histidine residues that are also implicated in the catalytic process. wikipedia.org

Aspartate residues that, along with water molecules, coordinate a divalent metal ion, typically Mg²⁺ or Mn²⁺. acs.orgresearchgate.net This metal ion is vital for stabilizing and correctly orienting the isocitrate substrate for the cleavage reaction. pnas.orgacs.org

Table 1: Interactive Data on Key Components of the ICL Active Site

| Component | Type | Role in Catalysis |

| Cysteine | Catalytic Residue | Acts as the catalytic acid, protonating the succinate intermediate. pnas.org |

| Histidine | Catalytic Residue | Functions as a general base to activate other catalytic residues. ebi.ac.uk |

| Aspartate | Coordinating Residue | Binds the essential Mg²⁺ cofactor. researchgate.net |

| Mg²⁺ Ion | Cofactor | Stabilizes and orients the isocitrate substrate. pnas.orgacs.org |

| Flexible Loop | Structural Feature | Gates the active site, closing upon substrate binding to facilitate catalysis. pnas.orgijper.org |

Aconitase (ACO)

Isomerization of Citrate to Isocitrate via cis-Aconitate

Aconitase (ACO), or aconitate hydratase, is an enzyme that catalyzes the stereospecific, reversible isomerization of citrate to isocitrate within the tricarboxylic acid (TCA) cycle. proteopedia.orgwikipedia.orgontosight.ai The reaction proceeds through a dehydration-hydration mechanism involving the intermediate cis-aconitate. nih.govwikipedia.orgbu.edu

First, the enzyme abstracts a water molecule from citrate (dehydration), forming the enzyme-bound intermediate cis-aconitate. bu.eduillinois.edu Then, aconitase adds a water molecule back to the cis-aconitate in a stereospecific manner to produce isocitrate. bu.eduillinois.edu A critical component of the aconitase active site is an iron-sulfur cluster, which exists as a [4Fe-4S] cluster in its active form. proteopedia.orgwikipedia.org Unlike most iron-sulfur clusters that participate in redox reactions, the cluster in aconitase functions as a Lewis acid to facilitate the binding of the substrate and the removal and addition of the water molecule. proteopedia.orgillinois.edu The catalytic residues His-101 and Ser-642 are involved in the proton transfers required for the dehydration and rehydration steps. wikipedia.org

Subcellular Localization of ACO Isoforms

In mammals and other eukaryotes, aconitase exists as distinct isoforms located in different cellular compartments, primarily the mitochondria and the cytosol. proteopedia.orgnih.govtandfonline.com

Mitochondrial Aconitase (m-ACO or ACO2): Located in the mitochondrial matrix, this isoform is a dedicated enzyme of the TCA cycle, where it performs the crucial conversion of citrate to isocitrate. nih.govmdpi.comwikipedia.org Its activity is central to cellular energy production. tandfonline.comresearchgate.net

Cytosolic Aconitase (c-ACO or ACO1): This isoform is found in the cytoplasm and is a bifunctional, or "moonlighting," protein. tandfonline.comnih.gov When cellular iron levels are high, it assembles a [4Fe-4S] cluster and functions as an aconitase, converting cytosolic citrate to isocitrate. nih.gov However, when cellular iron is scarce, the cluster disassembles, and the protein changes its function to become Iron Regulatory Protein 1 (IRP1). nih.govtandfonline.comnih.gov As IRP1, it binds to specific mRNA sequences called iron-responsive elements (IREs) to regulate the translation of proteins involved in iron metabolism, such as ferritin and the transferrin receptor. researchgate.netoup.com

Table 2: Interactive Data on Aconitase Isoforms

| Isoform | Gene | Location | Function(s) |

| m-ACO | ACO2 | Mitochondrial Matrix | Catalyzes citrate to isocitrate conversion in the TCA cycle. nih.govwikipedia.org |

| c-ACO / IRP1 | ACO1 | Cytosol | High Iron: Functions as an aconitase. nih.govLow Iron: Acts as Iron Regulatory Protein 1 (IRP1) to control iron homeostasis. nih.govtandfonline.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Hydrogen isocitrate |

| Isocitrate |

| Succinate |

| Glyoxylate |

| Citrate |

| cis-Aconitate |

| Malate (B86768) |

| Acetate |

| Oxaloacetate |

| Acetyl-CoA |

| Itaconate |

| 3-Nitropropionate |

| 3-Bromopyruvate |

| Pyruvate (B1213749) |

| 2-vinyl-d-isocitrate |

| 2-vinylglyoxylate |

| Glutamate (B1630785) |

| Glutamine |

| 2-oxoglutarate |

Regulation of Isocitrate Metabolism

Allosteric and Post-Translational Regulation of Isocitrate Enzymes

The immediate control of isocitrate flux is managed by allosteric regulation and covalent modification of the key enzymes, allowing for rapid responses to changes in the cell's metabolic state.

The activity of isocitrate dehydrogenase (IDH), a critical enzyme in the citric acid cycle, is highly sensitive to the energy status of the cell, which is often reflected in the ratios of ATP to ADP and NADH to NAD+. libretexts.orgnews-medical.net High levels of ATP and NADH, indicators of an energy-rich state, act as allosteric inhibitors of IDH. libretexts.orgnews-medical.netresearchgate.netkhanacademy.org Conversely, ADP, which signals a need for energy, functions as an allosteric activator. khanacademy.orgfrontiersin.org The reaction is also subject to product inhibition by NADH and α-ketoglutarate. news-medical.netwikipedia.org

Calcium ions (Ca2+) are another significant activator of mitochondrial NAD+-linked isocitrate dehydrogenase. news-medical.netfrontiersin.orgresearchgate.net In the presence of ADP, Ca2+ can dramatically increase the enzyme's affinity for its substrate, isocitrate, thereby stimulating its activity. frontiersin.orgportlandpress.comnih.gov For instance, in rat heart mitochondria, Ca2+ was found to lower the apparent Km for isocitrate from 227 µM to 53 µM in the presence of 1 mM ADP. portlandpress.comnih.gov This activation by Ca2+ is crucial for coordinating the rate of the citric acid cycle with cellular energy demand, particularly in tissues like the heart and skeletal muscle. frontiersin.orgportlandpress.com The sensitivity of IDH to Ca2+ is modulated by the ATP/ADP ratio; a lower ratio enhances Ca2+ binding and subsequent enzyme activation. frontiersin.org

| Regulator | Effect | Mechanism | Cellular Signal |

|---|---|---|---|

| ATP | Inhibition | Allosteric inhibitor | High energy charge khanacademy.orgwikipedia.org |

| NADH | Inhibition | Allosteric inhibitor, product inhibition | High reducing power, high energy charge news-medical.netkhanacademy.orgwikipedia.org |

| ADP | Activation | Allosteric activator | Low energy charge khanacademy.orgfrontiersin.org |

| Ca2+ | Activation | Directly binds to the enzyme, increasing substrate affinity | Increased cellular activity/energy demand news-medical.netfrontiersin.orgresearchgate.net |

| Citrate (B86180) | Activation | Allosteric activator of some isoforms | Substrate availability libretexts.orguniprot.org |

In many bacteria, such as Escherichia coli, the regulation of IDH involves a sophisticated system of covalent modification through reversible phosphorylation. nih.govnih.gov This control is executed by a single, bifunctional enzyme known as isocitrate dehydrogenase kinase/phosphatase (IDH-K/P). uniprot.orgebi.ac.ukuniprot.orgnih.gov This enzyme catalyzes both the phosphorylation and dephosphorylation of a specific serine residue (Ser113) within the active site of IDH. nih.govresearchgate.net

Phosphorylation of this serine residue blocks the binding of isocitrate, thereby inactivating the IDH enzyme. nih.govresearchgate.net This inactivation is crucial when bacteria grow on carbon sources like acetate (B1210297) or ethanol (B145695). uniprot.orguniprot.org Under these conditions, the cell needs to conserve carbon skeletons for biosynthesis. By inactivating IDH, the flux of isocitrate is diverted from the CO2-evolving steps of the citric acid cycle into the glyoxylate (B1226380) bypass. nih.govnih.govnih.gov The glyoxylate bypass, utilizing the enzymes isocitrate lyase and malate (B86768) synthase, allows the net conversion of two-carbon compounds into four-carbon intermediates for gluconeogenesis and other anabolic pathways. nih.gov

Conversely, when bacteria are grown on glucose, IDH is maintained in a fully active, unphosphorylated state. uniprot.orguniprot.org The IDH-K/P enzyme's phosphatase activity is stimulated by various metabolites that signal sufficient carbon for both energy and biosynthesis, such as pyruvate (B1213749) and 3-phosphoglycerate, ensuring IDH is active when the full operation of the citric acid cycle is required. nih.govresearchgate.net This phosphorylation cycle is an exquisitely sensitive system that allows the cell to adapt efficiently to its metabolic environment. nih.gov

Genetic and Transcriptional Control of Isocitrate Enzyme Expression

Long-term adaptation to different growth conditions is achieved by regulating the synthesis of isocitrate-metabolizing enzymes through the control of gene expression.

The expression of the gene encoding isocitrate dehydrogenase (icd) is subject to transcriptional regulation that responds to the cell's metabolic and environmental state. In E. coli, icd expression is controlled by at least two promoters. nih.gov One promoter's activity is positively regulated by the Cra protein (Catabolite Repressor/Activator), a global regulator that senses the level of glycolytic intermediates. nih.gov

Studies using DNA microarrays in yeast have shown that the expression of IDH1 and IDH2 (encoding NAD+-dependent isocitrate dehydrogenase) is highly responsive to dysfunction in the citric acid cycle. molbiolcell.org For example, the loss of one IDH gene leads to a significant increase in the expression of the other, suggesting a compensatory mechanism. molbiolcell.org In gliomas, the expression of genes involved in the TCA cycle differs significantly based on the mutation status of IDH1. oncotarget.com Tumors with wild-type IDH1 show higher expression of genes related to glycolysis, while IDH1-mutant tumors tend to overexpress genes of the oxidative TCA cycle that are upstream of isocitrate. oncotarget.com

The expression of isocitrate lyase is tightly regulated, as it is a key enzyme of the glyoxylate bypass, which is only required under specific metabolic conditions. In organisms like Saccharomyces cerevisiae and Corynebacterium glutamicum, the synthesis of isocitrate lyase is induced when grown on non-glycolytic carbon sources like acetate or ethanol and is repressed in the presence of glucose. nih.govnih.gov This regulation occurs primarily at the level of transcription. nih.govnih.gov

In Saccharomyces cerevisiae, studies have identified specific upstream activating sequences (UAS) and upstream repressing sequences (URS) in the promoter of the isocitrate lyase gene (ICL1) that mediate its response to the available carbon source. nih.gov In the fungus Trichophyton rubrum, the transcription factor StuA has been shown to regulate the expression of isocitrate lyase and malate synthase genes, particularly during growth on keratin, a protein-based carbon source. mdpi.com Similarly, in the oilseed plant Brassica napus, the genes for isocitrate lyase and malate synthase are coordinately expressed during seedling development when stored lipids are being mobilized, and this control is primarily transcriptional. scispace.com

Environmental cues, particularly the availability of oxygen and the type of carbon source, profoundly influence the expression of genes involved in isocitrate metabolism.

In E. coli, the expression of the icd gene is repressed under anaerobic (low oxygen) conditions. asm.orgnih.govnih.gov This anaerobic repression is mediated by the global regulatory proteins ArcA and Fnr, which act as negative regulators of icd transcription. asm.orgnih.govnih.gov Expression of icd can vary as much as 15-fold depending on oxygen and carbon availability. asm.orgnih.gov

The carbon source is a major determinant of gene expression for the glyoxylate cycle enzymes. The presence of glucose generally represses the expression of the isocitrate lyase gene, while growth on acetate strongly induces it. nih.govplos.orgmit.edu This ensures that the glyoxylate bypass is only active when the cell must utilize two-carbon compounds as its sole source of carbon and energy. nih.govmit.edu In Saccharopolyspora erythraea, the synthesis of NADP+-isocitrate dehydrogenase was stimulated by glucose but repressed by ammonium, indicating a complex interplay between carbon and nitrogen source availability in regulating the flux through the citric acid cycle. oup.com

| Factor | Enzyme/Gene | Organism | Effect on Expression | Mediators |

|---|---|---|---|---|

| Anaerobic Conditions (Low Oxygen) | Isocitrate Dehydrogenase (icd) | E. coli | Repression (5-fold lower) | ArcA, Fnr asm.orgnih.govnih.gov |

| Glucose (Carbon Source) | Isocitrate Lyase (icl/aceA) | S. cerevisiae, C. glutamicum | Repression | Carbon catabolite repression pathways nih.govnih.gov |

| Acetate (Carbon Source) | Isocitrate Lyase (icl/aceA) | E. coli, C. glutamicum | Induction (45 to 100-fold higher) | Induction of glyoxylate bypass nih.govmit.edu |

| Glucose (Carbon Source) | Isocitrate Dehydrogenase | S. erythraea | Stimulation | Carbon source regulation oup.com |

| Ammonium (Nitrogen Source) | Isocitrate Dehydrogenase | S. erythraea | Repression | Nitrogen source regulation oup.com |

Epigenetic Regulation in Relation to Isocitrate Metabolism

Epigenetic modifications, such as DNA methylation and histone modifications, play a significant role in controlling gene expression without altering the DNA sequence itself. nih.gov The metabolism of isocitrate is intricately linked to these processes, primarily through the production of key metabolites that act as co-factors or inhibitors for chromatin-modifying enzymes. ahajournals.organnualreviews.org This connection allows the cell to adapt its transcriptional programs in response to its metabolic status. acs.org

A key intersection between isocitrate metabolism and epigenetics is the enzyme isocitrate dehydrogenase (IDH), which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). wikipedia.orgplos.org α-KG is a vital co-substrate for a large family of enzymes known as α-ketoglutarate-dependent dioxygenases (α-KGDDs). bevital.norsc.org These enzymes are involved in a wide array of cellular processes, including the demethylation of histones and DNA. frontiersin.orgwikipedia.org

The Jumonji C (JmjC) domain-containing histone demethylases and the Ten-eleven translocation (TET) family of DNA hydroxylases are prominent α-KGDDs. frontiersin.orgresearchgate.net TET enzymes initiate DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC). mdpi.com This process is dependent on the availability of α-KG. mdpi.comportlandpress.com Therefore, the metabolic flux from isocitrate to α-KG directly influences the activity of these epigenetic modifiers. portlandpress.com

In certain cancers, mutations in the IDH1 and IDH2 genes lead to a new enzymatic activity that converts α-KG to 2-hydroxyglutarate (2-HG). nih.govresearchgate.net 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KGDDs, including TET enzymes and histone demethylases. researchgate.netnih.gov This inhibition results in widespread changes in DNA and histone methylation patterns, ultimately altering gene expression and contributing to cancer development. frontiersin.orgnih.gov

Table 1: Key α-Ketoglutarate-Dependent Dioxygenases and their Functions

| Enzyme Family | Function | Role of α-Ketoglutarate |

|---|---|---|

| Jumonji C (JmjC) domain-containing histone demethylases | Remove methyl groups from histones | Co-substrate |

| Ten-eleven translocation (TET) DNA hydroxylases | Oxidize 5-methylcytosine to initiate DNA demethylation | Co-substrate |

| Prolyl hydroxylases (PHDs) | Hydroxylate proline residues, involved in HIF-1α degradation | Co-substrate |

The metabolic state of the cell, heavily influenced by pathways like the citric acid cycle where isocitrate is an intermediate, has a profound impact on chromatin structure and function. annualreviews.org The availability of metabolites that serve as co-factors for chromatin-modifying enzymes provides a direct link between metabolism and the epigenome. ahajournals.org

The activity of histone demethylases that are not dependent on α-KG can also be influenced by the metabolic state. For example, the flavin adenine (B156593) dinucleotide (FAD)-dependent lysine-specific demethylase 1 (LSD1) is linked to mitochondrial oxidative metabolism. acs.org The ratios of key metabolic indicators like NAD+/NADH and ATP/ADP, which are influenced by the citric acid cycle, regulate the activity of various enzymes, including those that indirectly impact chromatin structure. libretexts.org

The intricate connection between isocitrate metabolism and chromatin modification highlights a sophisticated regulatory network. This network allows cells to sense their metabolic state and translate it into long-term changes in gene expression, a process fundamental to development, cellular differentiation, and disease.

Table 2: Metabolites Linking Isocitrate Metabolism to Chromatin Modification

| Metabolite | Originating from/influenced by Isocitrate Metabolism | Role in Chromatin Modification |

|---|---|---|

| α-Ketoglutarate (α-KG) | Directly produced from the oxidative decarboxylation of isocitrate by IDH. | Co-substrate for α-KG-dependent dioxygenases (e.g., TETs, JmjC demethylases). |

| 2-Hydroxyglutarate (2-HG) | Produced from α-KG by mutant IDH enzymes. | Competitive inhibitor of α-KG-dependent dioxygenases. |

| Citrate | Precursor to isocitrate in the citric acid cycle. ebsco.com | Can be exported to the cytoplasm and converted to acetyl-CoA, the substrate for histone acetylation. portlandpress.com |

| NAD+/NADH | Ratio is influenced by the citric acid cycle, including the IDH step. | The NAD+-dependent sirtuins are a class of histone deacetylases. frontiersin.org |

Isocitrate Metabolism in Cellular Physiology

Contribution of Isocitrate to Cellular Redox Homeostasis

Cellular redox homeostasis, the balance between oxidizing and reducing agents, is crucial for normal cellular function and survival. Isocitrate metabolism is a cornerstone of this balance, primarily through the generation of NADPH, a key reducing equivalent, and the subsequent modulation of reactive oxygen species (ROS).

NADP+-dependent isocitrate dehydrogenases (IDHs) are major producers of NADPH in both the cytoplasm (IDH1) and mitochondria (IDH2). nih.gov This NADPH is essential for the regeneration of key antioxidant molecules, such as glutathione (B108866) (GSH) from its oxidized form (GSSG), via glutathione reductase. nih.govnih.gov A robust pool of reduced glutathione is critical for detoxifying harmful reactive oxygen species. The thioredoxin system, another vital antioxidant defense mechanism, also relies on NADPH to maintain its reduced, active state. nih.gov

Studies have demonstrated that the activity of cytosolic IDH (IDPc) is significantly higher than other NADPH-producing enzymes like glucose-6-phosphate dehydrogenase (G6PD) in certain tissues, such as the kidney, highlighting its role as a primary source of cytosolic NADPH. nih.gov In urothelial cancer cells, IDH2-mediated metabolic reprogramming has been shown to elevate antioxidant defense by increasing NADPH and glutathione production, contributing to chemoresistance. nih.gov Research in mouse kidney has shown that IDPc activity is substantially higher than G6PD activity, establishing it as a major enzyme for cytosolic NADPH production in this organ. nih.gov

| Enzyme | Location | Primary Function in Redox Homeostasis |

| Isocitrate Dehydrogenase 1 (IDH1) | Cytosol, Peroxisomes | Generates NADPH for cytosolic antioxidant systems (e.g., glutathione, thioredoxin) and protects against oxidative damage from various sources. nih.gov |

| Isocitrate Dehydrogenase 2 (IDH2) | Mitochondria | Produces NADPH for mitochondrial antioxidant systems, crucial for combating ROS generated during oxidative phosphorylation. nih.govnih.gov |

The critical role of IDH in antioxidant defense is underscored by the cellular response to oxidative insults. In various mammalian cells, the activity of IDH increases in response to oxidative stress, while the activity of other TCA cycle enzymes may decrease, indicating a shift in metabolic priorities towards cellular protection. nih.gov

By supplying NADPH to the antioxidant systems, isocitrate metabolism directly influences the levels of reactive oxygen species (ROS) within the cell. An imbalance in this system can lead to oxidative stress, a condition characterized by an excess of ROS that can damage lipids, proteins, and DNA.

Deficiency in IDH2 has been shown to result in increased mitochondrial ROS levels and oxidative stress. nih.gov In a study on hypertension induced by a high-fat diet, IDH2 deficiency exacerbated the increase in mitochondrial ROS and oxidative damage. nih.gov Conversely, the overexpression of IDH can protect cells from oxidative damage. The protective role of IDH against oxidative damage is attributed to the elevated levels of NADPH, which is necessary for the recycling of reduced glutathione.

Knockdown of IDH2 in colorectal cancer cells has been demonstrated to cause an accumulation of ROS and subsequent oxidative DNA damage. researchgate.net This highlights the critical role of IDH2 in maintaining mitochondrial redox status and protecting against the deleterious effects of excessive ROS. researchgate.net The enzyme itself is also susceptible to inactivation by ROS, which can create a vicious cycle of increasing oxidative stress. researchgate.net

Isocitrate's Role in Cell Growth, Differentiation, and Homeostasis

Isocitrate metabolism is intricately linked to fundamental cellular processes including proliferation, differentiation, and the maintenance of a stable internal environment (homeostasis). The products of the IDH reaction, α-ketoglutarate (α-KG) and NADPH, are crucial for these functions.

In the context of cell differentiation, isocitrate metabolism has been implicated in adipogenesis (the differentiation of fat cells) and hematopoiesis (the formation of blood cells). Supplementation with isocitrate has been shown to restore adipocyte differentiation in cells deficient in mitochondrial aconitase, an enzyme that produces isocitrate from citrate (B86180). researchgate.net This suggests that isocitrate or its downstream metabolites are necessary for this differentiation program. In the context of hematopoietic stem cells, mutations in IDH2 can impair the proper polarization and function of bone marrow macrophages, a key component of the hematopoietic niche, by dysregulating metabolism. ashpublications.org

Isocitrate metabolism also plays a role in maintaining stem cell populations. In Arabidopsis thaliana, cytosolic isocitrate dehydrogenase has been shown to regulate plant stem cell maintenance in response to nutrient deficiency, a function that appears to be independent of its catalytic activity. nih.gov In glioma, a type of brain cancer, mutations in IDH1 have a regulatory role in glioma stem cells and their survival. nih.gov

Cellular homeostasis is maintained through a complex network of metabolic pathways. The reversible nature of the IDH1 and IDH2 reactions allows for metabolic flexibility, enabling cells to adapt to changing conditions. researchgate.net For instance, under certain conditions, the reverse reaction, known as reductive carboxylation, can contribute to the synthesis of lipids and other macromolecules essential for cell growth.

Isocitrate and Stress Responses in Biological Systems

Biological systems are constantly challenged by various environmental and physiological stresses. Isocitrate metabolism is a key component of the cellular response to these challenges, enabling adaptation and survival.

Hypoxia, or low oxygen availability, necessitates significant metabolic reprogramming to maintain cellular function and viability. Under such conditions, the forward oxidative decarboxylation of isocitrate in the TCA cycle may be compromised. To compensate, cells can utilize the reverse reaction catalyzed by IDH1 and IDH2, known as reductive carboxylation.

In this process, glutamine-derived α-ketoglutarate is converted to isocitrate, which is then isomerized to citrate. This pathway becomes a major source of citrate for the synthesis of fatty acids and other essential molecules for cell proliferation when glucose-dependent citrate production is limited. nih.govnih.gov This metabolic shift is often driven by the stabilization of hypoxia-inducible factor-1α (HIF-1α), a master regulator of the hypoxic response. nih.govmdpi.com This adaptation has been observed in various cell types, including cancer cells, where it supports their growth and survival in the often-hypoxic tumor microenvironment. nih.govnih.gov

In plants, isocitrate dehydrogenase plays a crucial role in the response to abiotic stresses such as drought and salinity. Drought stress leads to the accumulation of ROS, and the NADPH produced by NADP-IDH is vital for mitigating this oxidative damage. mdpi.com

Studies in maize (Zea mays) have identified multiple IDH genes that are responsive to drought stress. The expression of these genes is altered in response to conditions that mimic drought, such as treatment with polyethylene (B3416737) glycol (PEG) and abscisic acid (ABA), a key hormone in the plant stress response. mdpi.com

The following table summarizes the expression changes of different Zea mays IDH (ZmIDH) genes in leaves under PEG-induced drought stress over time, as indicated by RNA-seq data.

| Gene | 0h | 6h | 8h | 12h |

| ZmIDH1.1 | Log2(FPKM) 2.5 | Log2(FPKM) 2.6 | Log2(FPKM) 2.7 | Log2(FPKM) 2.8 |

| ZmIDH1.4 | Log2(FPKM) 3.1 | Log2(FPKM) 3.5 | Log2(FPKM) 3.8 | Log2(FPKM) 4.0 |

| ZmIDH2.2 | Log2(FPKM) 4.2 | Log2(FPKM) 4.8 | Log2(FPKM) 5.1 | Log2(FPKM) 5.3 |

| ZmIDH2.4 | Log2(FPKM) 3.7 | Log2(FPKM) 4.1 | Log2(FPKM) 4.3 | Log2(FPKM) 4.5 |

Data adapted from a study on the characterization of the Isocitrate Dehydrogenase Gene Family in Maize. The values represent the logarithm base 2 of Fragments Per Kilobase of transcript per Million mapped reads (FPKM), indicating the relative gene expression levels. mdpi.com

This differential expression suggests that different IDH isoforms may have distinct roles in the drought stress response at various developmental stages and in different tissues. mdpi.comnih.gov The increased activity of NADP-IDH can lead to higher levels of α-ketoglutarate, which can then be used for the synthesis of proline, an important osmoprotectant that helps plants tolerate drought conditions. mdpi.com

Diverse Physiological Functions of Isocitrate Metabolism Across Organisms

Isocitrate metabolism, positioned at a critical juncture of cellular metabolic pathways, exhibits remarkable diversity in its physiological functions across different organisms. The fate of isocitrate, either through the tricarboxylic acid (TCA) cycle for energy production or via alternative routes like the glyoxylate (B1226380) cycle for biosynthetic purposes, is a key determinant of metabolic flexibility and adaptation to varying environmental and developmental conditions. This section explores the multifaceted roles of isocitrate metabolism in microbes, plants, and specific eukaryotic lineages, highlighting how the regulation of isocitrate-utilizing enzymes underpins their distinct physiological strategies.

Microbial Metabolism and Adaptation to Carbon Sources

In the microbial world, the ability to utilize a wide array of carbon sources is paramount for survival and proliferation. Isocitrate metabolism is central to this metabolic adaptability, particularly through the operation of the glyoxylate shunt. This pathway serves as a crucial metabolic bypass of the TCA cycle, enabling microorganisms to grow on two-carbon (C2) compounds such as acetate (B1210297) and fatty acids. oup.com

The glyoxylate shunt circumvents the two decarboxylation steps of the TCA cycle, a feat accomplished by its two signature enzymes: isocitrate lyase (ICL) and malate (B86768) synthase. researchgate.net ICL catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate. nih.gov This reaction is a critical control point, as ICL competes with isocitrate dehydrogenase (IDH) for their common substrate, isocitrate. nih.gov The partitioning of isocitrate between these two enzymes is tightly regulated, often in response to the available carbon source. When microbes are cultivated on C2 compounds, the expression and activity of ICL are typically upregulated, diverting isocitrate away from the energy-generating TCA cycle and towards the anabolic glyoxylate shunt. nih.gov This allows for the net synthesis of four-carbon compounds from two-carbon precursors, which can then be used for gluconeogenesis and the biosynthesis of other essential cellular components. nih.gov

The regulation of IDH activity is also a key aspect of this metabolic switch. In some bacteria, IDH activity is modulated by phosphorylation. When grown on glucose, IDH is active, channeling isocitrate through the TCA cycle. However, when shifted to acetate, a kinase phosphorylates and inactivates IDH, thereby increasing the flux of isocitrate through the now-active ICL and the glyoxylate shunt.

Recent research has also shed light on the evolutionary adaptations of IDH in response to carbon source limitations. Some studies suggest that the NADP+-dependent form of IDH may have evolved as an adaptation to nutrient-poor environments, providing the necessary reducing power in the form of NADPH for biosynthetic reactions. The table below summarizes the differential regulation of key enzymes in isocitrate metabolism in response to different carbon sources in various microorganisms.

| Microorganism | Carbon Source | Isocitrate Lyase (ICL) Activity | Isocitrate Dehydrogenase (IDH) Activity/Regulation | Primary Metabolic Outcome |

|---|---|---|---|---|

| Escherichia coli | Glucose | Low/Repressed | High | Energy production via TCA cycle |

| Escherichia coli | Acetate | High/Induced | Low (regulated by phosphorylation) | Biosynthesis via glyoxylate shunt |

| Pseudomonas aeruginosa | Acetate/Fatty Acids | High/Induced | Regulated to balance TCA cycle and glyoxylate shunt | Utilization of C2 compounds for growth |

| Mycobacterium tuberculosis | Fatty Acids (in vivo) | High/Induced | Active | Persistence in host macrophages |

Plant Seedling Establishment and Lipid Catabolism

During the critical phase of seedling establishment, particularly in oilseed plants, isocitrate metabolism plays a pivotal role in converting stored lipids into usable energy and biosynthetic precursors. This process is heavily reliant on the glyoxylate cycle, which in plants, is primarily localized within specialized peroxisomes known as glyoxysomes. nih.gov The germination of oilseeds involves the breakdown of triacylglycerols into fatty acids, which are then subjected to β-oxidation to produce acetyl-CoA. nih.gov

This acetyl-CoA enters the glyoxylate cycle within the glyoxysomes, where, as in microbes, isocitrate lyase (ICL) and malate synthase are the key enzymes. kegg.jp ICL cleaves isocitrate into succinate and glyoxylate, thereby bypassing the CO2-releasing steps of the mitochondrial TCA cycle. dntb.gov.ua The succinate produced is transported to the mitochondria and converted to malate, which is then exported to the cytosol. In the cytosol, this malate is transformed into oxaloacetate, a precursor for gluconeogenesis, leading to the synthesis of sucrose (B13894). nih.gov This newly synthesized sucrose provides the primary source of energy and carbon skeletons for the developing seedling before it becomes photosynthetically active. nih.govnih.gov

The regulation of isocitrate flux is crucial during this developmental stage. Studies in Brassica napus have shown that the activity of NAD+-dependent isocitrate dehydrogenase is low during the initial stages of germination when lipid mobilization is high. researchgate.net This ensures that isocitrate is preferentially channeled through the glyoxylate cycle. The activity of NAD+-IDH increases later in seedling development, coinciding with the transition to photoautotrophic growth. researchgate.net

Interestingly, while the glyoxylate cycle is considered essential for robust seedling establishment, especially in low-light conditions, some studies on Arabidopsis mutants lacking ICL have shown that they can still germinate and establish, albeit at a slower rate, if provided with an external carbon source or sufficient light for photosynthesis. nih.govnih.gov This suggests that while the glyoxylate cycle is the primary pathway for lipid-to-sugar conversion, alternative metabolic routes can partially compensate for its absence. The following table outlines the key steps and subcellular locations of isocitrate metabolism during lipid catabolism in plant seedlings.

| Metabolic Step | Enzyme | Subcellular Location | Function |

|---|---|---|---|

| Fatty Acid β-oxidation | Various | Glyoxysome | Produces acetyl-CoA from fatty acids |

| Isocitrate Cleavage | Isocitrate Lyase (ICL) | Glyoxysome | Converts isocitrate to succinate and glyoxylate |

| Succinate to Malate Conversion | TCA Cycle Enzymes | Mitochondrion | Processes succinate from glyoxysomes |

| Malate to Oxaloacetate Conversion | Malate Dehydrogenase | Cytosol | Provides precursor for gluconeogenesis |

| Gluconeogenesis | Various | Cytosol | Synthesizes sucrose from oxaloacetate |

Metabolic Strategies in Specific Eukaryotic Lineages (e.g., Kinetoplastids)

Kinetoplastids, a group of flagellated protozoa that includes important human pathogens like Trypanosoma and Leishmania, exhibit unique metabolic adaptations that are intricately linked to their complex life cycles, which often involve alternating between insect vectors and mammalian hosts. nih.gov Isocitrate metabolism in these organisms displays remarkable flexibility and divergence from the canonical pathways observed in many other eukaryotes.

A key feature of kinetoplastid metabolism is the presence of a noncanonical TCA cycle. researchgate.net Recent studies have revealed a complex evolutionary history of isocitrate dehydrogenases (IDHs) in these organisms, with different isoforms exhibiting distinct cofactor specificities (NAD+ versus NADP+) and subcellular localizations (mitochondrion and cytosol). oup.comresearchgate.net For instance, the common ancestor of Trypanosomatidae and Bodonidae likely possessed two IDH isoforms: a NADP+-dependent IDH1 with potential dual localization and a mitochondrial NADP+-dependent IDH2. researchgate.net In many extant trypanosomatids, IDH1 appears to have been lost and replaced by a bacterial-type NADP+-dependent cytosolic IDH3. nih.govresearchgate.net

This diversity in IDH isoforms and their localizations suggests that isocitrate metabolism is tailored to the specific metabolic needs of the parasite in different life cycle stages and host environments. oup.com The apparent lack of a canonical NAD+-dependent IDH activity in the mitochondria of many trypanosomatids further supports the notion of a noncanonical TCA cycle. researchgate.net This metabolic arrangement allows for a bidirectional flow of metabolites, providing the parasite with the flexibility to adapt to varying nutrient availability.

For example, in the procyclic form of Trypanosoma brucei found in the tsetse fly midgut, the TCA cycle appears to be involved in the metabolism of amino acids like proline, rather than being primarily fueled by glucose-derived pyruvate (B1213749). researchgate.net The ability to utilize various TCA cycle intermediates highlights the metabolic plasticity of these organisms. nih.govnih.gov The distribution and functional characteristics of different IDH isoforms in kinetoplastids are summarized in the table below, reflecting their diverse metabolic strategies.

| IDH Isoform | Cofactor Specificity | Subcellular Localization | Proposed Role in Kinetoplastids |

|---|---|---|---|

| IDH1 (ancestral) | NADP+ | Cytosol and Mitochondrion | Lost in many derived lineages |

| IDH2 | NADP+ | Mitochondrion and Cytosol | Omnipresent; dual localization in several species |

| IDH3 (bacterial-type) | Mainly NADP+ | Cytosol | Replaced IDH1 in many trypanosomatids |

Advanced Research Methodologies for Isocitrate Analysis

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique to track the movement of atoms through metabolic pathways. By supplying cells or organisms with substrates enriched with stable isotopes, such as carbon-13 (¹³C), researchers can follow the incorporation of these isotopes into downstream metabolites, including isocitrate. This approach, coupled with metabolic flux analysis (MFA), provides a quantitative understanding of the rates (fluxes) of metabolic reactions. nih.govresearchgate.net

The use of ¹³C-labeled precursors is fundamental to tracing the metabolic pathways connected to isocitrate. nih.gov Commonly used tracers include [U-¹³C]-glucose and [U-¹³C]-glutamine, which introduce ¹³C atoms into the central carbon metabolism. nih.gov For instance, when cells are cultured with [U-¹³C]-glucose, the glucose molecule is broken down during glycolysis, and the resulting ¹³C-labeled pyruvate (B1213749) enters the tricarboxylic acid (TCA) cycle. This leads to the formation of ¹³C-labeled citrate (B86180) and subsequently ¹³C-labeled isocitrate. The specific pattern of ¹³C labeling in isocitrate and its derivatives can reveal the relative contributions of different metabolic pathways. nih.gov For example, a net flux towards citrate from the isocitrate dehydrogenase (IDH) reaction, indicating reductive carboxylation of α-ketoglutarate, can be observed. nih.gov

The mass distribution vectors (MDVs), which describe the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition), are key to interpreting these experiments. nih.gov For a metabolite with 'n' carbon atoms, the MDV represents the relative abundances of M+0 (all unlabeled carbons) to M+n (all ¹³C-labeled carbons). nih.gov Analysis of these MDVs for TCA cycle intermediates provides insights into pathway activities. nih.govbiorxiv.org

The analysis of ¹³C-labeled metabolites is primarily carried out using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govox.ac.uk Both methods can measure the relative abundance of different isotopologues. oncohemakey.com

Mass Spectrometry (MS) is highly sensitive and can detect thousands of compounds, making it suitable for analyzing metabolites at low concentrations. nih.gov It is often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for separation of complex mixtures prior to detection. oncohemakey.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers the unique advantage of providing information about the specific position of the ¹³C label within a molecule. nih.govcreative-proteomics.com This positional information is crucial for resolving complex metabolic pathways. While generally less sensitive than MS, NMR is non-destructive, highly reproducible, and can be used for in vivo studies of metabolic flux. nih.govmdpi.com Techniques such as 2-D [¹³C, ¹H] correlation maps are employed in NMR-based metabolic flux analysis. creative-proteomics.com

Together, these techniques provide the experimental data needed for isotope-assisted metabolic flux analysis (iMFA). nih.govresearchgate.net Computational models are used to simulate the expected labeling patterns based on a proposed metabolic network and a set of flux values. By iteratively adjusting the flux values to achieve the best fit between the simulated and experimental data, a quantitative map of metabolic fluxes can be generated. nih.gov

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the differentiation of isotopologues based on mass differences. | - High sensitivity nih.gov | - Typically does not provide positional information of the label nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei, providing detailed structural information, including the position of isotopes. | - Provides positional isotopomer information nih.gov | - Lower sensitivity compared to MS nih.gov |

Molecular Biology and Genetic Engineering Techniques

Understanding the function of enzymes that produce or consume isocitrate relies heavily on molecular biology and genetic engineering. These techniques allow for the manipulation and study of the genes encoding these enzymes, providing insights into their structure, function, and regulation.

Gene Cloning and Expression: The first step in the detailed characterization of an enzyme is often the cloning of its corresponding gene. This involves isolating the gene from the organism of interest and inserting it into an expression vector, which is then introduced into a host organism, typically Escherichia coli. oup.comnih.govmdpi.com This allows for the production of large quantities of the recombinant enzyme, which can then be purified for further study. oup.comnih.gov For example, the gene encoding NADP-dependent isocitrate dehydrogenase (IDH) from Haloferax volcanii has been cloned and overexpressed in E. coli to facilitate its characterization. oup.com Similarly, the gene for isocitrate lyase from Azotobacter vinelandii has been cloned to study its expression, which was found to be induced by acetate (B1210297). tandfonline.com

Transcriptomics involves the large-scale study of the transcriptome, which is the complete set of RNA transcripts in a cell or organism. By measuring the levels of messenger RNA (mRNA) corresponding to isocitrate-related enzymes, researchers can infer changes in gene expression under different conditions. nih.gov

Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteomic analysis can identify and quantify the levels of enzymes involved in isocitrate metabolism. nih.gov

Integrated transcriptomic and proteomic analyses can provide a comprehensive view of how metabolic pathways are regulated. nih.gov However, correlations between mRNA and protein levels are not always straightforward. nih.gov Metabolomic analyses, which measure the levels of metabolites including isocitrate, are often performed in conjunction with transcriptomic and proteomic studies to gain a more complete picture of the metabolic state of a cell. nih.govmdpi.com For example, metabolomic profiling of leukemic cells treated with an IDH1 inhibitor revealed shifts in cellular metabolism, including a reduction in α-ketoglutarate. mdpi.com

Enzymatic Activity Assays and Kinetic Characterization

Enzymatic activity assays are essential for measuring the rate of a reaction catalyzed by an enzyme and for determining its kinetic parameters. These assays are crucial for understanding how enzymes function and how their activity is regulated.

The activity of isocitrate dehydrogenase (IDH), a key enzyme in isocitrate metabolism, is commonly measured by monitoring the production of NADH or NADPH, which absorb light at 340 nm. sigmaaldrich.comsigmaaldrich.com The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. One unit of IDH activity is often defined as the amount of enzyme that generates 1.0 µmole of NADH or NADPH per minute under specific conditions of pH and temperature. sigmaaldrich.comsigmaaldrich.com

Colorimetric assays are also widely used. assaygenie.comabcam.com These assays often involve a coupled enzymatic reaction where the NADPH produced by IDH reduces a tetrazolium salt, such as MTT, to a colored formazan (B1609692) product that can be measured spectrophotometrically at a specific wavelength (e.g., 565 nm). assaygenie.comabcam.com Another approach uses a diaphorase/resazurin-coupled assay, where NADPH reduces resazurin (B115843) to the fluorescent resorufin. reactionbiology.com

Kinetic Characterization involves determining key parameters that describe the enzyme's catalytic efficiency and its affinity for its substrates. These parameters are determined by measuring the initial reaction rate at various substrate concentrations. nih.govwikipedia.org

The Michaelis-Menten constant (Km) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). wikipedia.orgthemedicalbiochemistrypage.org It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.

The maximum velocity (Vmax) is the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.orgthemedicalbiochemistrypage.org

The catalytic constant (kcat) , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The catalytic efficiency of an enzyme is given by the ratio kcat/Km.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Helicobacter pylori | Isocitrate | 124 | 87 | 7.0 x 10⁵ | nih.gov |

| Helicobacter pylori | NADP⁺ | 176 | 80 | 4.5 x 10⁵ | nih.gov |

| Corynebacterium glutamicum (recombinant) | Isocitrate | 15.0 | - | - | mdpi.com |

| Corynebacterium glutamicum (recombinant) | NADP⁺ | 10.3 | - | - | mdpi.com |

| Candidatus Micrarchaeum harzensis A_DKE | DL-isocitrate | 53.03 ± 5.63 | 38.48 ± 1.62 | 7.25 x 10⁵ ± 1.08 x 10⁵ | nih.gov |

| Candidatus Micrarchaeum harzensis A_DKE | NADP⁺ | 1940 ± 120 | 43.99 ± 1.46 | 2.27 x 10⁴ ± 2.15 x 10³ | nih.gov |

| Umbonibacter marinipuiceus | NAD⁺ | 1800.0 ± 64.4 | - | - | mdpi.com |

| Umbonibacter marinipuiceus | NADP⁺ | 1167.7 ± 113.0 | - | - | mdpi.com |

Structural Biology Approaches